molecular formula C12H14O4 B15356516 4-Butylphthalic acid

4-Butylphthalic acid

Cat. No.: B15356516
M. Wt: 222.24 g/mol
InChI Key: LSDBPZIKDDKHIK-UHFFFAOYSA-N
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Description

4-Butylphthalic acid is an organic compound belonging to the phthalic acid family. It is characterized by a benzene ring substituted with a butyl group and two carboxylic acid groups at the 1 and 4 positions. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylphthalic acid can be synthesized through the oxidation of 4-butylbenzene-1,2-diol. The reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound often involves catalytic oxidation processes. These processes are designed to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.

Chemical Reactions Analysis

Types of Reactions: 4-Butylphthalic acid undergoes various chemical reactions, including:

  • Oxidation: The carboxylic acid groups can be further oxidized to form carbon dioxide and water.

  • Reduction: The compound can be reduced to form 4-butylbenzene-1,2-diol.

  • Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)

  • Reduction: Lithium aluminium hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst

  • Substitution: Concentrated nitric acid (HNO₃), halogens (Cl₂, Br₂) in the presence of a catalyst

Major Products Formed:

  • Oxidation: Carbon dioxide (CO₂), water (H₂O)

  • Reduction: 4-butylbenzene-1,2-diol

  • Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

4-Butylphthalic acid has a wide range of applications in scientific research:

  • Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

  • Biology: The compound is utilized in the study of enzyme inhibition and metabolic pathways.

  • Industry: this compound is employed in the production of plasticizers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-butylphthalic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

  • Phthalic acid

  • Isophthalic acid

  • Terephthalic acid

  • 4-Methylphthalic acid

  • 4-Ethylphthalic acid

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Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

4-butylphthalic acid

InChI

InChI=1S/C12H14O4/c1-2-3-4-8-5-6-9(11(13)14)10(7-8)12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16)

InChI Key

LSDBPZIKDDKHIK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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